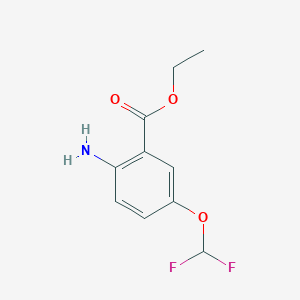![molecular formula C9H13NS B13674478 1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
1-[(3-Methylthiophen-2-yl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylthiophen-2-yl)methyl]azetidine is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and an azetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]azetidine typically involves the reaction of 3-methylthiophene with azetidine derivatives. One common method is the aza-Michael addition, where the thiophene derivative is reacted with an azetidine precursor under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Methylthiophen-2-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-[(3-Methylthiophen-2-yl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]azetidine involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cancer pathways.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
- (3-Methylthiophen-2-yl)methylamine
- 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride
Comparison: 1-[(3-Methylthiophen-2-yl)methyl]azetidine is unique due to its specific substitution pattern and the presence of both a thiophene and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
1-[(3-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-8-3-6-11-9(8)7-10-4-2-5-10/h3,6H,2,4-5,7H2,1H3 |
Clave InChI |
FIHYROAPYXIRIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)




![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)


